molecular formula C20H14N4O4S B2391904 N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-25-5

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2391904
CAS No.: 900010-25-5
M. Wt: 406.42
InChI Key: MVVAOTSTNYNSLZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme that regulates acetylation of non-histone proteins like α-tubulin. Its primary research value lies in its high specificity for HDAC6 over other HDAC isoforms, which minimizes off-target effects and makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 . The compound's mechanism involves chelating the zinc ion in the catalytic pocket of HDAC6, leading to the accumulation of acetylated α-tubulin and disruption of cellular processes dependent on microtubule dynamics. Research utilizing this inhibitor has demonstrated its efficacy in impairing tumor cell proliferation and inducing apoptosis, particularly in hematological malignancies such as multiple myeloma and lymphoma by targeting the aggressive protein degradation machinery . Furthermore, its role in modulating chaperone function and the cellular stress response provides a compelling avenue for investigating combination therapies with proteasome inhibitors. This HDAC6 inhibitor is a critical tool for exploring HDAC6's role in oncogenesis, protein aggregation diseases, and immune synapse function, offering significant potential for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-18-9-8-14(12-23(18)11-13-4-3-5-15(10-13)24(27)28)19(26)22-20-21-16-6-1-2-7-17(16)29-20/h1-10,12H,11H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVAOTSTNYNSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the nitrobenzyl group: This step involves the nitration of benzyl chloride followed by a substitution reaction to attach the nitrobenzyl group to the benzo[d]thiazole core.

    Construction of the dihydropyridine core: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and nitrobenzyl-dihydropyridine intermediates under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce N-oxides.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant biological activities:

Inhibition of Deubiquitylating Enzymes (DUBs)

Preliminary studies suggest that this compound may act as an inhibitor of DUBs, which are crucial in regulating cellular processes and have implications in diseases such as cancer and neurodegeneration. Inhibiting these enzymes can potentially lead to therapeutic effects by restoring normal cellular functions.

P2Y2 Receptor Antagonism

The compound has been implicated as a potential antagonist for P2Y2 receptors, which play a role in various physiological processes including inflammation and cancer progression. This activity opens avenues for therapeutic applications in conditions like cystic fibrosis and certain cancers.

Analgesic and Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated that this compound possesses notable analgesic and anti-inflammatory properties. For example:

Activity TypeObserved EffectReference
Analgesic51% protection against pain
Anti-inflammatory68% edema inhibition
COX-1 InhibitionSignificant inhibition observed
COX-2 InhibitionHigh selectivity noted

These findings indicate that the compound could be developed as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A study focusing on derivatives of similar compounds highlighted the structure-activity relationship (SAR) influencing pharmacological effects. The presence of specific functional groups such as nitro and thiazole rings was noted to enhance COX inhibition, leading to increased anti-inflammatory activity.

Another investigation assessed antimicrobial activity against various pathogens, revealing that modifications in the benzyl and thiazole groups significantly affected potency against bacterial strains.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives such as N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (). Key differences and implications are outlined below:

Feature Target Compound Analog (6-Methylbenzothiazole Derivative)
Benzothiazole Substituent Benzo[d]thiazol-2-yl (no methyl group) 6-Methylbenzo[d]thiazol-2-yl
Electronic Effects Unsubstituted benzothiazole: moderate electron deficiency Methyl group increases electron density at position 6
Steric Considerations Lower steric bulk at benzothiazole Increased steric hindrance due to methyl substitution
Potential Bioactivity Likely targets enzymes via H-bonding/π-stacking Methyl may enhance lipophilicity, altering membrane permeability

Key Research Findings from Analogues

Methyl Substitution Impact : The addition of a methyl group to the benzothiazole ring (as in the analog) enhances lipophilicity, which could improve pharmacokinetic properties such as absorption and bioavailability. However, it may reduce binding affinity to polar active sites in enzymes like kinases or proteases .

Redox Activity: The dihydropyridine core in the target compound is redox-active, analogous to NADH/NAD+ systems.

Limitations in Comparative Data

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C20H14N4O4S
  • Molecular Weight : 406.42 g/mol
  • Key Functional Groups : Benzo[d]thiazole moiety, nitrobenzyl group, and a dihydropyridine core.

The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Nitrobenzyl Group : Nitration of benzyl chloride followed by substitution to attach the nitrobenzyl group.
  • Construction of the Dihydropyridine Core : Synthesis via a Hantzsch reaction involving an aldehyde, β-ketoester, and ammonia.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported the following findings:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Indicated strong bactericidal activity.
  • Biofilm Inhibition : The compound showed superior inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties:

  • Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations .

Case Studies and Research Findings

A selection of research findings related to this compound includes:

StudyFindingsReference
In Vitro Antimicrobial EvaluationSignificant activity against multiple pathogens with low MIC values; effective biofilm inhibition
Anticancer ActivityCytotoxic effects on melanoma cells; potential enzyme inhibitors
Structure-Activity Relationship (SAR)Variations in substituents affect biological activity; optimal configurations identified for enhanced efficacy

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the dihydropyridine core via cyclization, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Step 2 : Introduction of the 3-nitrobenzyl group through nucleophilic substitution under basic conditions.
  • Step 3 : Coupling with benzo[d]thiazol-2-amine via carboxamide bond formation using coupling agents like EDCI/HOBt. Purification is achieved via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • 1H/13C NMR : To confirm hydrogen and carbon environments, particularly the dihydropyridine ring (δ ~5.5–6.5 ppm) and nitrobenzyl protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : To identify key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹).
  • HRMS : For molecular ion verification (e.g., [M+H]+ at m/z ~435.08).
  • HPLC : To assess purity (>95% required for biological assays) .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Evaluated against targets like kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can low yields during the nitrobenzyl substitution step be optimized?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst use : Add KI to facilitate SN2 mechanisms.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay validation : Repeat under standardized conditions (e.g., pH, temperature).
  • Purity verification : Re-check compound purity via HPLC; impurities may interfere.
  • Target specificity : Use computational docking (e.g., AutoDock Vina) to predict binding to unintended targets .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Modify substituents : Replace the nitro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
  • Core modifications : Test analogs with pyridazine or thiazole rings instead of dihydropyridine.
  • Evaluate changes : Compare IC50 values in enzyme inhibition assays and logP for solubility trends .

Q. What are common pitfalls in scaling up the synthesis, and how are they addressed?

  • Exothermic reactions : Use controlled addition of reagents (e.g., slow drip for nitrobenzyl chloride).
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of benzo[d]thiazol-2-amine).
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .

Methodological Notes

  • Contradictory data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Spectral interpretation : Use DEPT-135 NMR to distinguish CH2/CH3 groups in complex regions .
  • Reaction monitoring : Employ in-situ FTIR to track nitro group reduction intermediates .

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